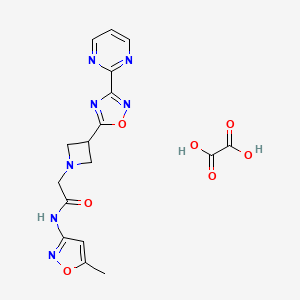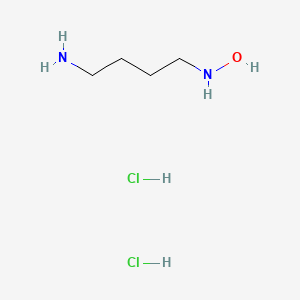![molecular formula C12H16Cl2FNO B2691692 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride CAS No. 1820650-70-1](/img/structure/B2691692.png)
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a chemical compound with the CAS Number: 1820650-70-1 . It has a molecular weight of 280.17 . The IUPAC name for this compound is 4-(2-chloro-4-fluorobenzyl)tetrahydro-2H-pyran-4-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is 1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
The specific chemical reactions involving 4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride are not available in the search results. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .Physical And Chemical Properties Analysis
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride is a powder at room temperature . The compound has a molecular weight of 280.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
The development of novel synthesis methods for complex chemical structures is crucial in medicinal chemistry and materials science. For instance, a one-pot synthesis approach for aryl oxime analogues showcases the versatility of using hydroxylamine hydrochloride in reactions with sensitive functional groups, offering excellent yields and demonstrating the method's applicability to a wide range of substrates, including chloro, fluoro, and bromo substituents (Chandrappa et al., 2012).
Corrosion Inhibition
Amine derivative compounds have shown promising results as corrosion inhibitors for mild steel in acidic mediums. The molecular structure and substituent groups significantly influence their efficiency, highlighting the potential of fluoro-substituted amine derivatives in enhancing corrosion resistance. This application is critical in extending the lifespan of metal components in industrial environments (Boughoues et al., 2020).
Medicinal Chemistry Applications
The exploration of amine derivatives in medicinal chemistry reveals their potential in drug design and development. For example, the synthesis and evaluation of amine derivatives for their antibacterial and antioxidant activities demonstrate the broad spectrum of pharmacological properties these compounds can exhibit. Such studies are foundational in the discovery of new therapeutic agents (Arutyunyan et al., 2012).
Analytical Chemistry
In analytical chemistry, the design and synthesis of fluorescent sensors based on amine derivatives for detecting toxic chemicals like oxalyl chloride and phosgene illustrate the importance of these compounds in environmental monitoring and safety. Such sensors provide a reliable and convenient method for the rapid detection of hazardous substances, contributing to public health and safety (Zhang et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), and if on skin or hair: to remove/take off immediately all contaminated clothing and rinse skin with water/shower (P302+P352) .
Eigenschaften
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methyl]oxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO.ClH/c13-11-7-10(14)2-1-9(11)8-12(15)3-5-16-6-4-12;/h1-2,7H,3-6,8,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXDDQUIEFNRMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=C(C=C(C=C2)F)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-((3-chloro-4-fluorobenzyl)amino)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691612.png)

![1-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)ethanone](/img/structure/B2691617.png)
![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)
![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)
![1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2691623.png)



![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)